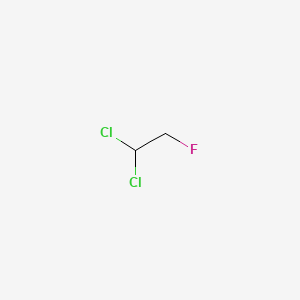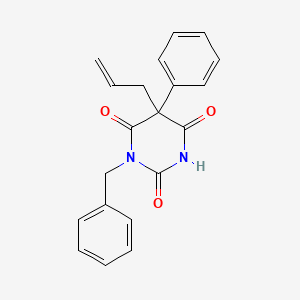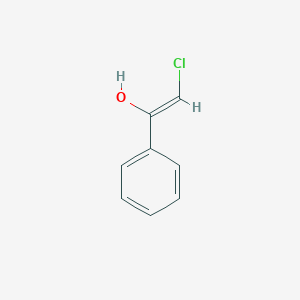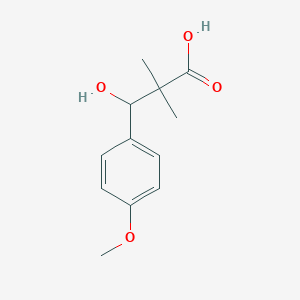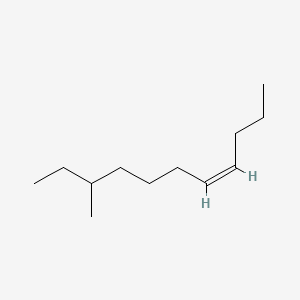
4-Undecene, 9-methyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Undecene, 9-methyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Undecene, 9-methyl-, (Z)- can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alkene.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of 4-Undecene, 9-methyl-, (Z)- often involves the use of catalytic processes. One common method is the catalytic hydrogenation of alkynes using palladium or platinum catalysts under controlled conditions to ensure the formation of the (Z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions
4-Undecene, 9-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols.
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic addition reactions, where halogens (e.g., Br2, Cl2) add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Br2, Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of vicinal dihalides.
Applications De Recherche Scientifique
4-Undecene, 9-methyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Undecene, 9-methyl-, (Z)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the double bond allows for interactions with π-electrons, which can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Undecene, 9-methyl-, (Z)-
- 1-Undecene
- 4-Undecene, (E)-
Uniqueness
4-Undecene, 9-methyl-, (Z)- is unique due to its specific (Z)-configuration, which can influence its physical properties, such as boiling point and solubility, as well as its chemical reactivity. The position of the methyl group and the double bond also contribute to its distinct characteristics compared to other similar compounds.
Propriétés
Numéro CAS |
74630-56-1 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(Z)-9-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h7-8,12H,4-6,9-11H2,1-3H3/b8-7- |
Clé InChI |
MRDXRMFXCKZKKF-FPLPWBNLSA-N |
SMILES isomérique |
CCC/C=C\CCCC(C)CC |
SMILES canonique |
CCCC=CCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


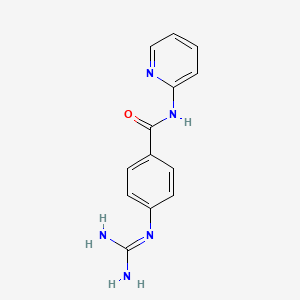
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
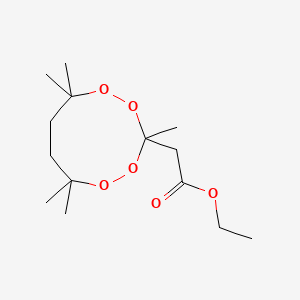
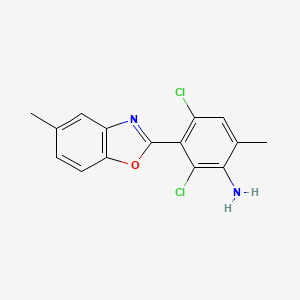
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

